molecular formula C16H19ClN2O2S B6196330 4-amino-4'-chloro-N,N-diethyl-[1,1'-biphenyl]-2-sulfonamide CAS No. 2680537-73-7

4-amino-4'-chloro-N,N-diethyl-[1,1'-biphenyl]-2-sulfonamide

Cat. No.: B6196330
CAS No.: 2680537-73-7
M. Wt: 338.9
InChI Key:
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Description

4-amino-4’-chloro-N,N-diethyl-[1,1’-biphenyl]-2-sulfonamide is a complex organic compound with a biphenyl core structure. This compound is characterized by the presence of an amino group, a chloro substituent, and a sulfonamide group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-4’-chloro-N,N-diethyl-[1,1’-biphenyl]-2-sulfonamide typically involves multiple steps, starting from commercially available biphenyl derivatives. One common method involves the nitration of biphenyl, followed by reduction to introduce the amino group. The chloro substituent can be introduced via electrophilic aromatic substitution. The final step involves the sulfonation of the biphenyl derivative to introduce the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-amino-4’-chloro-N,N-diethyl-[1,1’-biphenyl]-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chloro substituent can be reduced to form dechlorinated products.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can lead to various substituted sulfonamides.

Scientific Research Applications

4-amino-4’-chloro-N,N-diethyl-[1,1’-biphenyl]-2-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing sulfonamide-based drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-amino-4’-chloro-N,N-diethyl-[1,1’-biphenyl]-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N,N-diethylbenzenesulfonamide
  • 4-chloro-N,N-diethylbenzenesulfonamide
  • 4-amino-4’-chloro-N,N-dimethyl-[1,1’-biphenyl]-2-sulfonamide

Uniqueness

4-amino-4’-chloro-N,N-diethyl-[1,1’-biphenyl]-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and chloro substituents on the biphenyl core, along with the sulfonamide group, makes it a versatile compound for various applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-amino-4'-chloro-N,N-diethyl-[1,1'-biphenyl]-2-sulfonamide involves the reaction of 4-chloro-N,N-diethylbenzenesulfonamide with 4-aminobiphenyl in the presence of a base.", "Starting Materials": [ "4-chloro-N,N-diethylbenzenesulfonamide", "4-aminobiphenyl", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 4-chloro-N,N-diethylbenzenesulfonamide and 4-aminobiphenyl in a suitable solvent (e.g. ethanol).", "Step 2: Add a base (e.g. sodium hydroxide) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Acidify the reaction mixture with hydrochloric acid to obtain the crude product.", "Step 4: Purify the crude product by recrystallization or column chromatography to obtain the final product, 4-amino-4'-chloro-N,N-diethyl-[1,1'-biphenyl]-2-sulfonamide." ] }

CAS No.

2680537-73-7

Molecular Formula

C16H19ClN2O2S

Molecular Weight

338.9

Purity

95

Origin of Product

United States

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